2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole is a compound belonging to the class of organic compounds known as 2-amino-1,3,4-thiadiazoles. This class includes thiadiazoles with an amino group at the 2-position of the 1,3,4-thiadiazole ring. The compound is structurally characterized by a cyclobutylmethyl substituent at the 5-position of the thiadiazole ring. Its molecular formula is with a molecular weight of approximately 172.25 g/mol.
The compound is classified under organosulfur compounds and azoles, specifically within the subclass of thiadiazoles. It has been studied for various biological activities and potential applications in medicinal chemistry due to its structural properties that allow for interactions with biological targets.
The synthesis of 2-amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole can be achieved through various methods:
Each method has its advantages in terms of yield, reaction time, and environmental impact.
2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for compounds like 2-amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole often involves interaction with biological targets such as enzymes or receptors. For instance:
Research into its mechanism often involves evaluating its binding affinity to target proteins and assessing its efficacy through biological assays.
The physical state of 2-amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole is typically solid at room temperature. Key properties include:
Relevant analytical data such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide insights into its structural characteristics.
2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole has potential applications in various fields:
Ongoing research continues to explore its full potential across these applications, emphasizing its versatility as a chemical compound in scientific studies.
The 1,3,4-thiadiazole ring functions as a planar, electron-deficient heterocycle that exhibits remarkable capacity for both hydrophobic interactions and hydrogen bonding. Its biological significance stems primarily from its role as a pyrimidine bioisostere, enabling mimicry of purine nucleobases and subsequent interference with nucleic acid metabolism. This molecular mimicry underlines the scaffold's prevalence in antimicrobial and anticancer agents, where it disrupts essential cellular processes in pathogens and malignant cells [2]. Notably, the mesoionic character of certain 1,3,4-thiadiazole derivatives enhances their ability to traverse biological membranes—a critical property for intracellular drug activity that is leveraged in the design of 2-amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole [2].
The anticancer potential of thiadiazole derivatives was recently highlighted by Emami et al. (2025), who developed ciprofloxacin-derived 2,5-disubstituted 1,3,4-thiadiazoles exhibiting potent antiproliferative activity. Against MCF-7 breast cancer cells, these compounds demonstrated IC₅₀ values as low as 3.26 μM, triggering apoptosis through cell cycle arrest in the sub-G1 phase. Mechanistic studies confirmed significant DNA damage induction via comet assays, validating the thiadiazole's capacity to disrupt genetic machinery [2]. Similarly, honokiol-thiadiazole hybrids showed enhanced cytotoxicity (IC₅₀ 1.62–10.21 μM) against seven cancer cell lines compared to their natural precursor, underscoring the scaffold's role in boosting therapeutic efficacy [2].
Table 1: Clinically Exploited 1,3,4-Thiadiazole Derivatives in Oncology
Compound | Molecular Target | Therapeutic Application | Structural Features |
---|---|---|---|
Litronesib | Kinesin Eg5 inhibitor | Antimitotic cancer agent | 2,3-Dihydro-1,3,4-thiadiazole core |
Filanesib | Kinesin spindle protein (KSP) inhibitor | Multiple myeloma treatment | 2,3-Dihydro-1,3,4-thiadiazole core |
Ciprofloxacin hybrids | DNA topoisomerase II/DNA damage | Broad-spectrum anticancer | 2-Amino-5-benzyl derivatives |
Honokiol hybrids | Multiple pathway modulation | Multitargeted anticancer therapy | 5-Aryl-2-amino substitution |
FDA-approved thiadiazoles like acetazolamide (diuretic) and sulfamethizole (antimicrobial) further demonstrate the scaffold's therapeutic versatility. However, recent research has intensified focus on its anticancer applications, particularly through structural modifications at the 2- and 5-positions that enhance potency and selectivity. The incorporation of amino groups at position 2 and alkyl/aryl groups at position 5—as seen in 2-amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole—represents a strategic approach to optimize binding interactions with oncological targets [2].
The 2-amino group in 1,3,4-thiadiazole derivatives serves as a critical hydrogen bond donor/acceptor that significantly influences pharmacological activity. This substituent enhances water solubility through protonation while providing an anchor point for molecular recognition events with biological targets. Quantum chemical analyses reveal that amino substitution substantially modifies the electron density distribution across the thiadiazole ring, increasing its dipole moment and polar surface area—properties directly relevant to bioavailability and target engagement [3].
Structural comparisons demonstrate that 2-amino-5-alkyl derivatives exhibit markedly different biological profiles compared to their non-amino counterparts. For instance, 2-amino-5-methyl-1,3,4-thiadiazole (melting point: 223–228°C) and 2-amino-5-ethyl-1,3,4-thiadiazole serve as key synthetic intermediates for more complex anticancer agents, with the amino group frequently utilized for further derivatization via condensation, acylation, or cyclization reactions [3] [5]. The amino group's reactivity enables the construction of molecular hybrids that leverage dual pharmacophores, exemplified by honokiol-thiadiazole conjugates where 5-aryl-2-amino substitution patterns yielded exceptional cytotoxicity (IC₅₀ 1.62–4.61 μM) against seven cancer cell lines [2].
The synthetic accessibility of 2-amino derivatives further reinforces their utility. Standard routes involve heterocyclization of thiosemicarbazides with carbon disulfide under alkaline conditions, yielding 2-amino-5-mercapto-1,3,4-thiadiazole as a versatile precursor. Subsequent functionalization at the sulfhydryl group or amino group enables diverse molecular architectures [4]. For 2-amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole, the 2-amino group remains available for potential hydrogen bonding with biological targets such as enzyme active sites or DNA minor grooves—interactions that could underpin its mechanism of action as an anticancer agent [3] [4].
The cyclobutylmethyl moiety at position 5 of 2-amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole represents a sophisticated design choice to modulate both steric and electronic properties. Compared to straight-chain alkyl groups (e.g., methyl, ethyl) or aromatic substituents, cyclobutylmethyl offers a distinctive combination of moderate lipophilicity and ring strain-induced conformational rigidity. The cyclobutane ring exhibits approximately 27 kcal/mol of angle strain, creating unique electronic characteristics at the methylene bridge that influence binding interactions [6].
Lipophilicity parameters (log P) of cyclobutyl-containing compounds typically range between 1.8–2.5, striking an optimal balance between aqueous solubility and membrane permeability. This contrasts with phenyl-substituted analogs (log P ~2.8–3.5) that may suffer from poor solubility and cyclohexyl derivatives (log P ~2.5–3.0) with excessive conformational flexibility. The compact sp³-hybridized carbon framework of cyclobutylmethyl enables effective hydrophobic contact with target binding pockets without the entropic penalties associated with flexible alkyl chains [6]. Molecular modeling suggests that the 110° bond angles within the cyclobutane ring create distinctive vectorial presentation of the methylene linker, potentially enabling unique interactions with protein subsites inaccessible to linear alkyl chains or bulkier aromatic systems.
Table 2: Comparative Analysis of Substituent Effects in 5-Position Modified Thiadiazoles
Substituent | Predicted log P | Steric (Es) | Electron Distribution | Biological Implications |
---|---|---|---|---|
Cyclobutylmethyl | 1.9–2.2 | -1.24 | Moderate σ-electron donation | Balanced permeability and target binding |
Methyl | 0.5–0.8 | -0.55 | Weak σ-donation | High solubility, limited hydrophobic interactions |
Phenyl | 2.8–3.1 | -2.55 | π-conjugation | Enhanced target affinity but potential solubility limitations |
4-Fluorobenzyl | 2.5–2.8 | -2.23 | σ-withdrawal/π-conjugation | Improved anticancer activity (IC₅₀ 2.79–3.58 μM) |
n-Butyl | 2.0–2.3 | -0.39 | Weak σ-donation | Increased lipophilicity with conformational flexibility |
Structure-activity relationship (SAR) studies of thiadiazole derivatives consistently demonstrate that steric and electronic properties at the 5-position profoundly influence biological activity. In ciprofloxacin-thiadiazole hybrids, 4-fluorobenzyl substitution yielded exceptional potency against SKOV-3 and A549 cells (IC₅₀ 2.79–3.58 μM), attributed to combined hydrophobic interactions and halogen bonding [2]. Similarly, honokiol derivatives with para-methoxyphenyl substitution exhibited IC₅₀ values of 2.62 μM against A549 cells. The cyclobutylmethyl group in 2-amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole offers a stereoelectronically distinct alternative to these established substituents—its alicyclic nature avoids metabolic liabilities associated with benzylic methylenes while maintaining favorable hydrophobic parameters [6].
The cyclobutylmethyl group may also confer metabolic stability through resistance to cytochrome P450 oxidation. The strained ring structure exhibits different reactivity patterns compared to unstrained alkyl chains, potentially reducing aliphatic hydroxylation rates. Additionally, the absence of strongly electron-donating groups prevents bioactivation to reactive quinone-type species—a concern with para-hydroxyaryl substituents. These properties position 2-amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole as a promising scaffold for further development in targeted anticancer therapies where sustained exposure and minimized toxicity are paramount considerations [6].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1